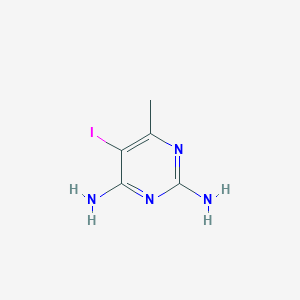

5-Iodo-6-methylpyrimidine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUTWHHZQHROTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578906 | |

| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189810-94-4 | |

| Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of "5-Iodo-6-methylpyrimidine-2,4-diamine"

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-6-methylpyrimidine-2,4-diamine

Introduction

This compound is a halogenated pyrimidine derivative that has garnered significant interest within the field of medicinal chemistry. Its structural motifs are frequently incorporated into pharmacologically active molecules, particularly as a key intermediate in the synthesis of kinase inhibitors. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, and handling protocols, designed for researchers and professionals in drug development.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and universally recognized identifiers.

-

IUPAC Name: this compound

-

Synonyms: 2,4-Diamino-5-iodo-6-methylpyrimidine

-

CAS Number: 137219-37-5

-

Molecular Formula: C₅H₇IN₄

-

Molecular Weight: 250.04 g/mol

The structural formula, depicted below, reveals a pyrimidine core with amine substituents at positions 2 and 4, a methyl group at position 6, and an iodine atom at position 5. This arrangement of functional groups is pivotal to its utility as a synthetic building block.

Table 1: Core Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Number | 137219-37-5 |

| Molecular Formula | C₅H₇IN₄ |

| Molecular Weight | 250.04 g/mol |

| Canonical SMILES | CC1=C(C(=NC(=N1)N)N)I |

| InChI | InChI=1S/C5H7IN4/c1-3-4(6)5(8)10-2(7)9-3/h1H3,(H2,7,9)(H2,8,10) |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and formulation.

Physical State and Appearance

This compound is typically supplied as a solid, with its color ranging from off-white to light brown.

Solubility Profile

The solubility of this compound is a crucial parameter for its use in solution-phase reactions. While comprehensive public data is limited, its structure suggests poor solubility in water and higher solubility in polar aprotic organic solvents.

Table 2: Predicted and Observed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 201 - 205 °C | |

| Boiling Point | 338.4±42.0 °C (Predicted) | |

| Density | 2.2±0.1 g/cm³ (Predicted) |

| pKa | 12.03±0.70 (Predicted) | |

Experimental Protocol: Determining Aqueous Solubility

A standard method for determining aqueous solubility involves the shake-flask method, following OECD Guideline 105.

Workflow: Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Synthesis and Application

This compound is not a naturally occurring molecule and is produced via synthetic organic chemistry. It serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. For instance, it has been cited in patents related to the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer. The iodine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of diverse functionalities.

Logical Flow: Role in Kinase Inhibitor Synthesis

Caption: Synthetic utility as an intermediate for kinase inhibitors.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a public, fully interpreted dataset is not available, the expected spectral features can be predicted.

-

¹H NMR: Protons on the amine groups would appear as broad singlets. The methyl protons would be a sharp singlet, and its chemical shift would be influenced by the pyrimidine ring.

-

¹³C NMR: Five distinct carbon signals are expected, corresponding to the four aromatic carbons of the pyrimidine ring and the one aliphatic carbon of the methyl group. The carbon atom bearing the iodine would show a characteristic chemical shift.

-

Mass Spectrometry (MS): The molecular ion peak ([M]+) would be expected at m/z 250.04. The isotopic pattern would be characteristic of a molecule containing one iodine atom.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Statements: Based on supplier safety data, the compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics like kinase inhibitors. Its physicochemical properties, while not exhaustively documented in public literature, can be reliably predicted and experimentally determined using standard laboratory protocols. A thorough understanding of its characteristics, handling requirements, and synthetic utility is paramount for its effective and safe application in research and development.

References

-

This compound, PubChem, National Center for Biotechnology Information. [Link]

- Pyrazolyl-Pyrrolo[2,3-d]Pyrimidine Compounds, Google P

An In-Depth Technical Guide to 5-Iodo-6-methylpyrimidine-2,4-diamine (CAS: 189810-94-4): A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Iodo-6-methylpyrimidine-2,4-diamine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, characterization, and critical applications, with a focus on its role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors. The causality behind experimental choices and the strategic importance of this molecule in contemporary medicinal chemistry will be elucidated.

Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the design of kinase inhibitors.[3][4] Furthermore, this structural motif is central to the activity of antifolate drugs that target dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in both mammalian and microbial cells.[5]

The introduction of an iodine atom at the 5-position of the pyrimidine ring, as in this compound, significantly enhances its synthetic utility. The iodo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 189810-94-4 | [7] |

| Molecular Formula | C₅H₇IN₄ | [7] |

| Molecular Weight | 251.05 g/mol | [7] |

| Appearance | Solid | [7] |

| Melting Point | 150 - 152 °C | [7] |

| IUPAC Name | This compound | [7] |

| InChI Key | QMUTWHHZQHROTK-UHFFFAOYSA-N | [7] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step sequence starting from commercially available materials. The process involves the initial construction of the 2,4-diamino-6-methylpyrimidine core, followed by a regioselective iodination at the 5-position.

Step 1: Synthesis of 2,4-Diamino-6-methylpyrimidine

The precursor, 2,4-diamino-6-methylpyrimidine, can be synthesized via the condensation of guanidine with a suitable three-carbon electrophile. A common method involves the reaction of guanidine with ethyl acetoacetate. A more direct, though higher pressure, route involves the reaction of 2-amino-4-chloro-6-methyl pyrimidine with alcoholic ammonia.

Protocol: Synthesis of 2,4-Diamino-6-methylpyrimidine [6]

-

Materials: 2-amino-4-chloro-6-methyl pyrimidine, alcoholic ammonia.

-

Procedure:

-

A mixture of 2-amino-4-chloro-6-methyl pyrimidine (9.0 g) and alcoholic ammonia (225 ml) is heated in a steel bomb at 180°C for 6 hours.

-

The reaction mixture is cooled and filtered.

-

The filtrate is evaporated to dryness.

-

The solid residue is dissolved in 60 ml of hot water.

-

The solution is cooled to room temperature, and 40 g of potassium hydroxide is added to precipitate the product.

-

The precipitate is filtered and recrystallized from acetone to yield 2,4-diamino-6-methyl pyrimidine.

-

Step 2: Iodination of 2,4-Diamino-6-methylpyrimidine

The introduction of the iodine atom at the electron-rich 5-position of the pyrimidine ring is achieved through electrophilic iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.

Protocol: Synthesis of this compound (adapted from a similar procedure[6])

-

Materials: 2,4-Diamino-6-methylpyrimidine, N-Iodosuccinimide (NIS), dry acetonitrile (CH₃CN), ethyl acetate (EtOAc), 5% aqueous sodium bisulfite (NaHSO₃), saturated aqueous sodium bicarbonate (NaHCO₃), water (H₂O), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 2,4-diamino-6-methylpyrimidine in dry acetonitrile.

-

Add N-Iodosuccinimide (1.5 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 5% aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Diagram: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Analytical Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and distinct signals for the two amino groups. The absence of a proton signal at the 5-position of the pyrimidine ring confirms successful iodination.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrimidine ring carbons, with the C5 carbon signal being significantly shifted due to the attachment of the iodine atom. The methyl carbon will also be readily identifiable.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of iodine will be observable in high-resolution mass spectrometry. Fragmentation patterns in pyrimidine derivatives often involve the decomposition of the pyrimidine ring.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used for the analysis of pyrimidine derivatives.[9][10]

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of libraries of compounds for biological screening. Its utility stems from the reactivity of the iodo group in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyrimidine ring.[6] This is a key strategy for exploring the structure-activity relationships (SAR) of kinase inhibitors and other targeted therapies.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

A Key Building Block for Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. By functionalizing the 5-position of this scaffold using this compound as a starting material, medicinal chemists can synthesize potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases. Examples of kinase families targeted by 2,4-diaminopyrimidine derivatives include:

-

p21-activated kinase 4 (PAK4): Novel 2,4-diaminopyrimidine derivatives have been developed as potent PAK4 inhibitors.[4]

-

Sky kinase: 2,4-diaminopyrimidine-5-carboxamides have shown excellent inhibitory activity against Sky kinase.[3]

-

Protein Kinase C theta (PKCθ): 2,4-diamino-5-cyanopyrimidine derivatives are potent PKCθ inhibitors.[11]

-

Cyclin-Dependent Kinase 2 (CDK2): 5-substituted O4-alkyl-2,6-diaminopyrimidines have been explored as CDK2 inhibitors.[12]

The diverse functionalities that can be introduced via the iodo-substituent allow for the fine-tuning of interactions with the kinase active site, leading to improved potency and selectivity.

Diagram: Kinase Inhibition Signaling Pathway

Caption: Inhibition of the MAPK signaling pathway by a kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value intermediate in modern drug discovery. Its strategic combination of the privileged 2,4-diaminopyrimidine scaffold and a synthetically versatile iodo-substituent makes it an indispensable tool for medicinal chemists. The ability to readily diversify the molecule at the 5-position via robust cross-coupling chemistry provides a powerful platform for the development of novel, potent, and selective therapeutics, particularly in the realm of kinase inhibitors for oncology and other disease areas. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its significance in the ongoing quest for new and improved medicines.

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2017;22(9):1592. Available from: [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Med. Chem.. 2023;14(6):1097-1111. Available from: [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New J. Chem.. 2019;43(24):9534-9549. Available from: [Link]

- CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.

-

Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorg. Med. Chem. Lett.. 2011;21(16):4778-81. Available from: [Link]

-

Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Arch. Pharm. (Weinheim). 2020;353(10):e2000135. Available from: [Link]

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Pharmacol. Transl. Sci.. 2021;4(3):1156-1168. Available from: [Link]

-

Targeting RTK Signaling Pathways in Cancer. Cancers (Basel). 2018;10(7):217. Available from: [Link]

-

Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorg. Med. Chem.. 2010;18(12):4368-81. Available from: [Link]

-

Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy. Curr. Med. Chem.. 2024;31(23):2787-2808. Available from: [Link]

-

HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. 2007;41(5):281-288. Available from: [Link]

- US2416617A - Preparation of 2,4-diaminopyrimidines. Google Patents.

- US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method. Google Patents.

- US4627872A - 2,4-diaminopyrimidines. Google Patents.

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorg. Med. Chem. Lett.. 2010;20(13):3997-4001. Available from: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. Available from: [Link]

-

Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorg. Med. Chem.. 2008;16(16):7842-8. Available from: [Link]

-

6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. J. Med. Chem.. 1995;38(17):3297-306. Available from: [Link]

-

Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Med. Chem. Lett.. 2022;13(11):1738-1745. Available from: [Link]

-

5-N-Carboxyimino-6-aminopyrimidine-2,4(3H)-dione, a novel indicator for hypochlorite formation. Biol. Pharm. Bull.. 2021;44(10):1551-1556. Available from: [Link]

-

5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Global Substance Registration System. Available from: [Link]

-

Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorg. Med. Chem. Lett.. 2019;29(18):2666-2671. Available from: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 3. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 7. 5-Amino-6-methylpyrimidine-2,4-diol | C5H7N3O2 | CID 80453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Iodo-6-methylpyrimidine-2,4-diamine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Iodo-6-methylpyrimidine-2,4-diamine, a key intermediate in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogs and foundational spectroscopic principles to present a robust predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with an in-depth interpretation of the expected spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound belongs to the class of diaminopyrimidines, which are crucial scaffolds in the development of a wide range of therapeutic agents. The presence of the iodo-substituent at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of complex drug candidates. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the reliability of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient.

This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following sections will provide both the "how" (experimental protocols) and the "why" (interpretation of data), grounded in established scientific principles.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule and its key structural features.

Figure 1: Chemical structure of this compound.

The molecule possesses a pyrimidine core with two amino groups at positions 2 and 4, a methyl group at position 6, and an iodine atom at position 5. These features will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for pyrimidine derivatives due to its ability to dissolve polar compounds and the fact that the amino protons are often observable as broad singlets.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.5-7.5 | Broad Singlet | 2H | NH₂ (C4-amino) | The amino protons are exchangeable and often appear as broad signals. Their chemical shift can be influenced by solvent and concentration. |

| ~5.5-6.5 | Broad Singlet | 2H | NH₂ (C2-amino) | Similar to the C4-amino protons, these will be broad and their position variable. |

| ~2.3-2.5 | Singlet | 3H | CH₃ (C6-methyl) | The methyl group is adjacent to a nitrogen atom in the aromatic ring, leading to a downfield shift compared to an alkyl methyl group. It appears as a singlet as there are no adjacent protons. |

Causality in ¹H NMR: The electron-withdrawing nature of the pyrimidine ring and the iodine atom will deshield the protons, causing them to resonate at a lower field (higher ppm). The amino protons are often broad due to quadrupole effects from the nitrogen and chemical exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is detailed below.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C2, C4 | The carbons bearing the amino groups are significantly deshielded and will appear at a low field.[1] |

| ~155-160 | C6 | The carbon attached to the methyl group and two nitrogen atoms will also be in the downfield region.[1] |

| ~80-90 | C5 | The direct attachment of the heavy iodine atom will cause a significant upfield shift for this carbon due to the "heavy atom effect".[1] |

| ~20-25 | CH₃ | The methyl carbon will appear in the typical alkyl region. |

Expertise in ¹³C NMR Interpretation: The most telling signal in the ¹³C NMR spectrum will be the C5 carbon. The strong shielding effect of the iodine atom is a key diagnostic feature for confirming the position of iodination.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The table below summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3100 | Strong, Broad | N-H stretching | The two amino groups will give rise to characteristic N-H stretching vibrations. The broadness is indicative of hydrogen bonding in the solid state.[2][3] |

| 2950-2850 | Weak to Medium | C-H stretching | Aromatic and aliphatic C-H stretching vibrations from the methyl group.[3] |

| 1680-1620 | Strong | N-H bending (scissoring) | The in-plane bending vibration of the amino groups is typically a strong absorption in this region.[4] |

| 1600-1450 | Medium to Strong | C=C and C=N stretching | Vibrations of the pyrimidine ring. |

| ~1200 | Medium | C-N stretching | Stretching vibrations of the bonds between the amino groups and the pyrimidine ring. |

| Below 600 | Weak to Medium | C-I stretching | The carbon-iodine bond vibration is expected at low frequencies.[4] |

Trustworthiness of IR Data: The presence of strong, broad bands in the N-H stretching region, coupled with a strong N-H bending absorption, provides a high degree of confidence in the presence of the primary amino groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most prominent ion.

Predicted Mass Spectral Data

Molecular Weight: The molecular formula of this compound is C₅H₇IN₄. The monoisotopic mass is approximately 249.97 g/mol .

Expected Ionization: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 250.98.

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. The most likely fragmentation pathways would involve the loss of small, stable molecules or radicals.

Figure 2: Predicted major fragmentation pathways for this compound in MS.

Authoritative Grounding in MS: The fragmentation of pyrimidine derivatives often involves the loss of small molecules like ammonia (NH₃) or hydrogen cyanide (HCN) from the ring system.[5] The carbon-iodine bond is also susceptible to cleavage.[6][7]

Conclusion

The spectroscopic characterization of this compound is crucial for its application in synthetic and medicinal chemistry. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, based on the established principles of spectroscopy and data from analogous compounds. The provided experimental protocols offer a practical framework for researchers to obtain high-quality data. By understanding the expected spectral features and the rationale behind them, scientists can confidently identify and utilize this important chemical intermediate in their research and development endeavors.

References

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Sharma, S., et al. (Year not provided). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

-

1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile - ResearchGate. (n.d.). Retrieved from [Link]

-

Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives - IOSR Journal. (n.d.). Retrieved from [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (n.d.). Retrieved from [Link]

-

mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijirset.com [ijirset.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 5. article.sapub.org [article.sapub.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the 5-Iodo-6-methylpyrimidine-2,4-diamine Scaffold for Kinase Inhibitor Discovery

Abstract

The 2,4-diaminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for targeting the ATP-binding site of protein kinases. Its remarkable ability to form critical hydrogen bond interactions with the kinase hinge region has cemented its role in the development of numerous clinical candidates and approved drugs. This technical guide delves into a specific, highly versatile derivative: the 5-Iodo-6-methylpyrimidine-2,4-diamine core. We will explore the strategic rationale behind its design, provide detailed synthetic protocols, analyze its structure-activity relationships, and outline robust methodologies for its evaluation as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel and selective kinase inhibitors.

The Strategic Value of the 2,4-Diaminopyrimidine Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most intensively pursued drug target classes. The ATP-binding site, a conserved feature across the kinome, presents both an opportunity and a challenge for inhibitor design. The key to achieving selectivity lies in exploiting subtle differences within this site.

The 2,4-diaminopyrimidine scaffold has emerged as a highly effective "hinge-binder." The N1 and the 2-amino group of the pyrimidine ring act as a bidentate hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP to anchor the molecule in the active site. This foundational interaction provides a stable platform from which substituents can be elaborated to target less conserved regions, thereby driving potency and selectivity.

The This compound core builds upon this foundation with two strategically important features:

-

The 6-methyl group: This small alkyl group projects into a hydrophobic pocket adjacent to the hinge region in many kinases. Its presence can enhance binding affinity through favorable van der Waals interactions and, critically, can enforce a specific conformation on substituents at the 4-amino position, guiding them toward other key regions of the ATP pocket.

-

The 5-iodo group: The iodine atom is a particularly valuable feature. Firstly, it is a powerful halogen bond donor, capable of forming stabilizing, non-covalent interactions with backbone carbonyls or other electron-rich residues in the active site. Secondly, and perhaps more importantly, it serves as a versatile synthetic handle. The carbon-iodine bond is readily functionalized via a host of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse chemical libraries to probe the surrounding chemical space and optimize inhibitor properties.

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of this compound is a reproducible, multi-step process. The following protocol provides a reliable pathway from commercially available starting materials.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2,4-Diamino-6-methylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol.

-

Guanidine Preparation: In a separate flask, prepare a solution of guanidine free base by treating guanidine hydrochloride (1.02 equivalents) with the freshly prepared sodium ethoxide solution. Filter to remove the precipitated sodium chloride.

-

Condensation: To the ethanolic guanidine solution, add ethyl acetoacetate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and then to 0-4°C in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2,4-diamino-6-methylpyrimidine as a white to off-white solid.

Step 2: Iodination of 2,4-Diamino-6-methylpyrimidine

-

Reaction Setup: In a flask protected from light, dissolve 2,4-diamino-6-methylpyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature.[1][2] The use of NIS is advantageous due to its mild nature and ease of handling compared to molecular iodine.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.[1] The reaction is typically rapid. Monitor by TLC or LC-MS until the starting material is consumed.

-

Quenching and Extraction: Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of 5% sodium bisulfite (NaHSO₃) to quench any remaining NIS.[1] Subsequently, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford This compound as a solid.[2]

Synthetic Workflow Diagram

Caption: Synthetic route to the target scaffold.

Structure-Activity Relationship (SAR) and Target Exploration

The 5-iodo-6-methyl-2,4-diaminopyrimidine scaffold is a versatile starting point for developing potent and selective kinase inhibitors. The SAR exploration logically divides into three primary vectors: the 2-amino position, the 4-amino position, and the 5-iodo position.

| Modification Vector | Rationale & Typical Modifications | Potential Impact on Activity |

| N2-Amino Position | Often buried deep within the ATP pocket, tolerating smaller, often polar groups. | Can fine-tune hinge-binding interactions and influence solubility. Modifications here are often critical for selectivity against certain kinase subfamilies. |

| N4-Amino Position | Projects towards the solvent-exposed region. This position is ideal for introducing larger, more complex moieties to target unique sub-pockets and drive potency and selectivity. | Substituents here are the primary drivers of potency. Aryl, heteroaryl, and complex aliphatic groups can pick up key interactions outside the hinge region. |

| C5-Iodo Position | Can be exploited for halogen bonding or used as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). | Direct halogen bonding can increase potency. Substitution via cross-coupling dramatically expands accessible chemical space, allowing for the introduction of aryl or alkynyl groups that can probe deep pockets. |

This scaffold has shown promise against several important kinase families, including:

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Derivatives of 2,4-diaminopyrimidine have demonstrated potent inhibition of Aurora A and B.[3][4] The 6-methyl group can be crucial for fitting into the pocket created by the "DFG-out" conformation, a less common kinase state that can be exploited to achieve selectivity.[3]

-

MAPK-activated protein kinase 2 (MK2): As a downstream effector in the p38 MAPK pathway, MK2 is involved in inflammatory responses. 2,4-diaminopyrimidines have been developed as potent MK2 inhibitors.[5]

-

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell signaling, HPK1 is an emerging immuno-oncology target. Potent 2,4-diaminopyrimidine-based inhibitors of HPK1 have been reported.[6]

Illustrative Signaling Pathway: Aurora Kinase in Cell Cycle Control

The Aurora kinases are critical for proper cell division. Aurora A is associated with centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis. Inhibiting these kinases leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Caption: Role of Aurora kinases in mitosis.

Experimental Evaluation: From Enzyme to Cell

A rigorous, multi-tiered approach is essential to validate inhibitors based on this scaffold. The workflow begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a generic, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀).

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Prepare a stock solution of the recombinant kinase of interest in kinase buffer.

-

Prepare a stock solution of a suitable peptide substrate and ATP. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase.

-

Prepare serial dilutions of the test inhibitor (from the this compound series) in DMSO, then dilute further in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted inhibitor solution to each well. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase or high concentration of a known inhibitor).

-

Add 10 µL of the kinase solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect product formation using a suitable method (e.g., addition of a detection reagent that specifically recognizes the phosphorylated substrate, such as an antibody-based system in HTRF or a coupled-enzyme system that produces a fluorescent signal).

-

-

Data Analysis:

-

Read the plate on a compatible plate reader.

-

Subtract the background (0% activity control) from all values.

-

Normalize the data relative to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 3: Cell-Based Anti-Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

-

Cell Culture: Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in appropriate media and conditions.

-

Cell Plating: Seed the cells into a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of viability relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Inhibitor Evaluation Workflow

Sources

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of diaminopyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Diaminopyrimidine Derivatives

Executive Summary

The diaminopyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of biologically active molecules, spanning multiple therapeutic areas. This guide provides an in-depth analysis of the biological activities of diaminopyrimidine derivatives, with a focus on their mechanistic underpinnings, therapeutic applications, and the experimental workflows used for their evaluation. We will delve into their prominent role as kinase inhibitors in oncology, their historical significance as antimicrobial agents, and emerging applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their own discovery programs.

The Diaminopyrimidine Core: A Foundation for Potent and Selective Drug Design

The 2,4-diaminopyrimidine structure is deceptively simple, yet it possesses the ideal characteristics for targeting ATP-binding sites in enzymes, particularly protein kinases. Its utility stems from its function as a bioisostere of the adenine base in ATP. The nitrogen atoms on the pyrimidine ring and the exocyclic amino groups act as crucial hydrogen bond donors and acceptors. This allows the scaffold to form multiple, high-affinity hydrogen bonds with the "hinge region" of a kinase's active site, effectively anchoring the molecule and enabling competitive inhibition of ATP binding.[1][2]

This foundational interaction is the cornerstone of its success. By chemically modifying the other positions on the pyrimidine ring (typically C5 and C6), medicinal chemists can extend the molecule into other pockets of the active site, thereby engineering high levels of potency and selectivity for the desired target.

Caption: Fig 1. Diaminopyrimidine as an ATP Bioisostere.

Key Therapeutic Applications and Mechanisms of Action

Anticancer Activity: Precision Targeting of Protein Kinases

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Diaminopyrimidine derivatives have been successfully developed as inhibitors for several key oncogenic kinases.[2]

2.1.1. Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous tumors.[1] It plays a critical role in cancer cell survival, proliferation, migration, and adhesion.[1] Several diaminopyrimidine derivatives have been designed as potent FAK inhibitors.[1]

-

Mechanism: These inhibitors occupy the ATP-binding site of the FAK kinase domain. The 2,4-diaminopyrimidine core forms hydrogen bonds with the hinge residue Cys502, while additional moieties on the scaffold can form interactions with other key features like the DFG motif, further stabilizing the binding.[1] This blockade prevents the autophosphorylation of FAK at Tyr397, thereby inhibiting downstream signaling pathways such as AKT and ERK.[1]

Caption: Fig 2. FAK Signaling Inhibition.

A notable example is compound A12 , which demonstrated potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively.[1]

2.1.2. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are essential for regulating cell cycle progression, and their aberrant activity is a common feature of cancer.[3][4] Diaminopyrimidine derivatives have been developed as potent inhibitors of several CDKs, including CDK7.[3][5][6]

-

Mechanism: CDK7 is a component of the CDK-activating kinase (CAK) complex and the transcription factor TFIIH.[3] Inhibition of CDK7 leads to a dual effect: it blocks the phosphorylation and activation of other cell cycle CDKs (like CDK1, 2, 4, and 6) and disrupts transcription by preventing the phosphorylation of RNA Polymerase II.[3] This results in cell cycle arrest, typically at the G1/S phase, and apoptosis.[3][6] For example, compound 22 was identified as a potent and selective CDK7 inhibitor with an IC50 value of 7.21 nM, which effectively induced cell cycle arrest and apoptosis in cancer cells.[3]

2.1.3. Other Kinase Targets

The versatility of the diaminopyrimidine scaffold has been exploited to target a range of other kinases implicated in cancer, including:

-

Aurora Kinases (AURK): Involved in mitotic regulation.[2][7]

-

Polo-like Kinases (PLK): Also key regulators of mitosis.[7]

-

MAP-kinase-activated kinase 2 (MK2): Involved in inflammatory signaling that can support tumor growth.[8]

Antimicrobial Activity: Inhibition of Dihydrofolate Reductase (DHFR)

Historically, one of the most significant applications of diaminopyrimidine derivatives is in antimicrobial therapy.[9] Compounds like Trimethoprim are classic examples.[10][11]

-

Mechanism: These derivatives act as potent and selective inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[9][11][12] Folic acid is a precursor required for the synthesis of nucleotides and certain amino acids.[11] By inhibiting DHFR, these compounds starve the microbial cells of these essential building blocks, leading to a bacteriostatic effect.[10] A key to their success is their high selectivity for microbial DHFR over the human enzyme, which minimizes host toxicity.[9][11] This selectivity provides a wide therapeutic window. Diaminopyrimidine antibiotics are often used in combination with sulfonamides, which inhibit an earlier step in the same pathway, resulting in a powerful synergistic and bactericidal effect.[11][13]

Emerging Biological Activities

Research continues to uncover new applications for this versatile scaffold:

-

Anti-Tubercular Activity: Derivatives have been designed to selectively inhibit the DHFR enzyme in Mycobacterium tuberculosis (Mtb).[14]

-

Antimalarial Activity: Compounds like pyrimethamine inhibit the DHFR of the Plasmodium falciparum parasite.[11][15]

-

Anti-Hair Loss: Diaminopyrimidine oxide is used in cosmetic applications to stimulate hair growth, potentially by enhancing blood flow to hair follicles.[16]

A Practical Guide to the Evaluation of Diaminopyrimidine Derivatives

The journey from a designed molecule to a potential drug candidate involves a rigorous, multi-stage evaluation process.

Caption: Fig 3. Drug Discovery Workflow.

General Synthesis Strategy

The synthesis of 2,4-diaminopyrimidine derivatives is well-established.[1] A common approach involves the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine starting material.[1][14][17]

Protocol: Synthesis of a 2,4-Disubstituted-Aminopyrimidine

-

Starting Material: Begin with 2,4,6-trichloropyrimidine or a similar activated pyrimidine.

-

First Substitution (C4 position): React the starting material with the first desired amine (Amine 1) at a low temperature (e.g., 0°C to room temperature). The C4 position is generally the most reactive.

-

Intermediate Isolation: Purify the resulting 2,6-dichloro-N-substituted-pyrimidin-4-amine intermediate, typically via column chromatography.

-

Second Substitution (C2 position): React the purified intermediate with the second desired amine (Amine 2) at an elevated temperature. This step often requires catalysis, for example, acid catalysis.[1]

-

Final Product Purification: Purify the final 2,4-diaminopyrimidine derivative using standard techniques such as recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

In Vitro Evaluation Protocols

3.2.1. Enzymatic Assay: Kinase Inhibition (IC50 Determination)

-

Objective: To determine the concentration of the derivative required to inhibit 50% of the target kinase's activity.

-

Methodology (Example: FRET-based assay): [5]

-

Reagents: Recombinant purified target kinase, specific peptide substrate, ATP, and the test compound (diaminopyrimidine derivative).

-

Preparation: Serially dilute the test compound in DMSO and then in assay buffer to achieve a range of final concentrations.

-

Reaction: In a microplate, combine the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a specific concentration of ATP (often at the Km value). Incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as Fluorescence Resonance Energy Transfer (FRET), where a signal is generated proportional to kinase activity.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

-

3.2.2. Cell-Based Assay: Antiproliferative Activity (MTT Assay)

-

Objective: To measure the effect of the derivative on the proliferation and viability of cancer cells.[1]

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the diaminopyrimidine derivative for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

In Vivo Assessment

Promising compounds from in vitro screens are advanced to preclinical in vivo models.

-

Pharmacokinetics (PK): Studies in animals (e.g., mice or rats) are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This helps determine dosing and formulation for efficacy studies.[18]

-

Efficacy Studies: The compound is tested in animal models of disease, such as tumor xenograft models for cancer. In these models, human cancer cells are implanted in immunocompromised mice, and the ability of the compound to inhibit tumor growth is measured over time.[19]

-

Toxicity Studies: Acute and chronic toxicity studies are performed to identify potential side effects and establish a safety profile for the compound.[1]

Case Study: Structure-Activity Relationship (SAR) of FAK Inhibitors

The development of FAK inhibitors provides an excellent case study in rational drug design. Starting with a known diaminopyrimidine scaffold from the inhibitor TAE-226, researchers performed structural optimizations to improve potency and drug-like properties.[1]

| Compound ID | R3 Substituent | R4 Substituent | FAK IC50 (nM) | A549 Cell IC50 (nM) |

| A8 | -H | -H | 13 | >1000 |

| A12 | -F | -H | 11 | 130 |

| A13 | -OCH₃ | -H | 15 | 880 |

| B1 | -F | -F | 6 | 210 |

| B3 | -OCH₃ | -OCH₃ | 9 | 450 |

| (Data synthesized from reference[1]) |

Key Insights from the SAR Study:

-

Core Scaffold: The 2,4-diaminopyrimidine core was retained in all derivatives to maintain the crucial hinge-binding interactions.[1]

-

Substitution Effects: Introducing fluorine atoms (as in A12 and B1) or methoxy groups (A13 and B3) to the terminal phenyl ring generally maintained or slightly improved enzymatic potency (FAK IC50).[1]

-

Cellular Potency: Crucially, the introduction of a single fluorine atom in compound A12 dramatically improved its cellular antiproliferative activity (A549 IC50) compared to the unsubstituted parent compound A8.[1] This highlights that while enzymatic potency is important, factors like cell permeability and metabolic stability, which can be modulated by such substitutions, are critical for biological effect.

-

Drug-like Properties: Further studies on compound A12 showed it had favorable metabolic stability and low inhibition of key CYP enzymes, making it a promising lead compound for further development.[1]

Conclusion and Future Perspectives

The diaminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective modulators of biological targets. Its success, particularly in the realm of kinase inhibition, is a testament to the power of structure-based drug design. The ability to systematically modify the core structure allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future efforts will likely focus on several key areas:

-

Targeting Drug Resistance: Designing new derivatives that can overcome resistance mechanisms, such as mutations in the target kinase domain.

-

Dual-Target Inhibitors: Creating single molecules that inhibit two distinct but synergistic targets (e.g., FAK and HDAC) to achieve enhanced therapeutic effects.[20]

-

Expanding Therapeutic Areas: Applying the principles learned from oncology and infectious disease to new targets in areas like inflammation, autoimmune disorders, and neurodegenerative diseases.

The continued exploration of the chemical space around the diaminopyrimidine core, guided by an integrated understanding of structural biology, medicinal chemistry, and robust biological evaluation, ensures that this remarkable scaffold will remain a cornerstone of drug discovery for years to come.

References

-

Sun, Y., Gao, Z., Wang, R., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

-

Gong, P., Zhao, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

-

Sun, Y., Gao, Z., Wang, R., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. [Link]

-

Then, R. L. (1993). History and future of antimicrobial diaminopyrimidines. PubMed. [Link]

-

Ouyang, Y., Yang, H., Zhang, P., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Ouyang, Y., Yang, H., Zhang, P., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. [Link]

-

Li, J., Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. [Link]

-

Li, J., Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Publications. [Link]

-

Li, J., Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mobelbio. (2024). Diaminopyrimidine Oxide Is A New Type Of Anti-hair Loss Active. Mobelbio Industry News. [Link]

-

Gong, P., Zhao, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing. [Link]

-

Bayrakdarian, M., et al. (2011). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. PubMed. [Link]

-

Keri, R. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Sun, Y., Gao, Z., Wang, R., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing. [Link]

-

Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [Link]

-

Taylor & Francis. (2022). Diaminopyrimidine – Knowledge and References. Taylor & Francis. [Link]

-

Dutta, S. (2021). Diaminopyrimidine. PDB-101. [Link]

-

Wikipedia. (2024). Diaminopyrimidine. Wikipedia. [Link]

-

Wang, X., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

ChEMBL. (2024). diaminopyrimidine antibiotic [Drug Class]. ChEMBL. [Link]

-

Nelson, M. R., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. National Institutes of Health. [Link]

-

Singh, A., & Singh, S. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

-

Jonak, J. P., et al. (1973). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. PubMed. [Link]

-

Roth, B., Falco, E. A., Hitchings, G. H., & Bushby, S. R. M. (1962). 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]

-

Al-Wahaibi, L. H., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. [Link]

-

Fritsche, T. R., et al. (2007). In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action. PubMed. [Link]

-

ResearchGate. (2024). Antimalarial Activity of 2,4-Diaminopyrimidines. ResearchGate. [Link]

-

ResearchGate. (2024). Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. ResearchGate. [Link]

-

ResearchGate. (2024). Diaminopyrimidine. ResearchGate. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 12. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 13. In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Diaminopyrimidine Oxide Is A New Type Of Anti-hair Loss Active. - Industry News - News [mobelbiochem.com]

- 17. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Leveraging 5-Iodo-6-methylpyrimidine-2,4-diamine in Fragment-Based Drug Discovery

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic application of the fragment, 5-Iodo-6-methylpyrimidine-2,4-diamine, within a fragment-based drug discovery (FBDD) workflow. We will delve into the rationale behind its selection, its synthesis, screening methodologies, and the subsequent hit-to-lead optimization strategies that capitalize on its unique structural features.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-molecular-weight molecules, typically under 300 Da, FBDD allows for a more thorough exploration of a target's chemical space.[2][3] These fragments, while often exhibiting weak binding affinities (in the micromolar to millimolar range), provide high-quality starting points for the development of potent and selective inhibitors.[1] The success of FBDD is underscored by the number of FDA-approved drugs and clinical candidates that have originated from this approach.[2][4]

The core philosophy of FBDD lies in identifying fragments that bind efficiently to a biological target and then iteratively growing, linking, or merging these fragments to enhance their affinity and develop drug-like properties.[3][5] This process is often guided by structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed insights into the fragment's binding mode.[6]

The Strategic Value of this compound as a Fragment

The choice of fragments for a screening library is a critical determinant of the success of an FBDD campaign. This compound is a prime candidate for inclusion in such a library due to a confluence of favorable chemical and structural properties.

The Privileged 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent inhibitors of various enzyme classes, particularly kinases and dihydrofolate reductases.[7][8][9][10][11][12] Its key features include:

-

Hydrogen Bonding Capabilities: The two amino groups and ring nitrogens can act as hydrogen bond donors and acceptors, mimicking the interactions of the purine and pyrimidine bases of ATP and other endogenous ligands. This allows for effective anchoring within the active sites of many enzymes.[13]

-

Structural Rigidity: The aromatic pyrimidine ring provides a rigid core, which can reduce the entropic penalty upon binding to a target.

-

Synthetic Tractability: The pyrimidine ring system is amenable to a wide range of chemical modifications, allowing for systematic exploration of structure-activity relationships (SAR).[14]

The Role of the Methyl and Iodo Substituents

The substituents on the pyrimidine ring are strategically placed to facilitate both initial binding and subsequent optimization:

-

6-Methyl Group: This small hydrophobic group can probe for corresponding small pockets within the active site, potentially enhancing binding affinity and providing a vector for future growth.

-

5-Iodo Group: The iodine atom is a key feature for fragment elaboration. It serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki and Sonogashira reactions. This allows for the straightforward introduction of a wide range of chemical moieties to "grow" the fragment into a more potent inhibitor.[14]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following is a representative synthetic route.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Diamino-6-methylpyrimidine This can be achieved through the condensation of guanidine with a suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base.

Step 2: Iodination of 2,4-Diamino-6-methylpyrimidine The iodination at the 5-position can be accomplished using an electrophilic iodinating agent. A common and effective reagent for this transformation is N-iodosuccinimide (NIS).[14]

-

Materials: 2,4-Diamino-6-methylpyrimidine, N-iodosuccinimide (NIS), Dry Acetonitrile (CH₃CN), Argon or Nitrogen atmosphere.

-

Procedure:

-

Under an inert atmosphere (Argon), dissolve 2,4-Diamino-6-methylpyrimidine in dry acetonitrile.

-

Add N-iodosuccinimide (approximately 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with an aqueous solution of sodium bisulfite (to quench excess NIS), sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Fragment Screening Methodologies

Once synthesized and purified, this compound can be included in a fragment library for screening against a protein target of interest. Various biophysical techniques are employed to detect the weak binding interactions characteristic of fragments.[][16]

Biophysical Screening Techniques

| Technique | Principle | Information Obtained | Advantages | Disadvantages |

| X-ray Crystallography | Diffraction of X-rays by a protein crystal soaked with the fragment. | 3D structure of the protein-fragment complex, precise binding mode. | High-resolution structural data, unambiguous hit validation. | Requires well-diffracting crystals, can be lower throughput. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the NMR spectrum of the protein or fragment upon binding. | Binding confirmation, affinity estimation, structural information on the binding site. | High sensitivity for weak binders, solution-based. | Requires large amounts of protein, lower throughput. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface when the fragment binds to an immobilized protein. | Kinetic data (on- and off-rates), binding affinity (KD). | Real-time, label-free, provides kinetic information. | Requires protein immobilization, potential for artifacts. |

| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fragment using a fluorescent dye. | Change in melting temperature (ΔTm) upon binding. | High-throughput, low protein consumption. | Indirect binding assay, prone to false positives/negatives. |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon ligand binding. | Binding affinity (KD). | Solution-based, low sample consumption. | Requires a fluorescently labeled component. |

A Typical Fragment Screening Workflow

The following diagram illustrates a common workflow for an FBDD campaign.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Hit-to-Lead Optimization: The "Fragment Growing" Strategy

Assuming a successful screening campaign identifies this compound as a hit, and its binding mode is elucidated by X-ray crystallography, the next phase is to elaborate this fragment into a more potent lead compound. The "fragment growing" strategy is particularly well-suited for this hit due to the presence of the 5-iodo substituent.[5]

Leveraging the 5-Iodo Group for Suzuki Coupling

The Suzuki reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, the 5-iodo group of our fragment is the organohalide.

Experimental Protocol: Suzuki Coupling for Fragment Elaboration

-